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Introduction
MicroRNA-122 (miR-122) is a highly abundant, liver-specific microRNA that plays a crucial role

in hepatic function, development, and disease. It is a key regulator of cholesterol and fatty acid

metabolism.[1][2] Dysregulation of miR-122 has been implicated in various liver pathologies,

including hepatitis C virus (HCV) infection, non-alcoholic fatty liver disease (NAFLD), and

hepatocellular carcinoma (HCC).[3][4] Given its significance in liver health and disease, the

accurate detection and localization of miR-122 within the liver tissue are critical for both basic

research and the development of novel therapeutic strategies.

In situ hybridization (ISH) is a powerful technique that allows for the visualization of specific

nucleic acid sequences within the morphological context of a cell or tissue.[5] For the detection

of small, non-coding RNAs like miR-122, ISH protocols have been optimized using Locked

Nucleic Acid (LNA) probes. LNA probes are modified oligonucleotides that exhibit enhanced

thermal stability and binding affinity, leading to higher sensitivity and specificity compared to

traditional DNA probes.[1][5][6]

These application notes provide a detailed protocol for the chromogenic in situ hybridization of

miR-122 in formalin-fixed, paraffin-embedded (FFPE) liver tissue sections using DIG-labeled

LNA probes.
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Quantitative Data Summary
Successful in situ hybridization relies on the precise control of several experimental

parameters. The following table summarizes key quantitative data for the in situ hybridization of

miR-122, offering a comparative overview of critical steps.
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Parameter
Recommended
Range/Value

Notes

Tissue Fixation Time
16 - 32 hours in 10% neutral

buffered formalin

Longer fixation times (up to

100-144 hours) have been

shown to improve miRNA

preservation and signal

intensity.[3]

Tissue Section Thickness 5 - 10 µm

Thinner sections can improve

reagent penetration and

imaging resolution.

Proteinase K Concentration 10 - 20 µg/mL

Optimization is crucial;

insufficient digestion leads to

poor signal, while over-

digestion can damage tissue

morphology.[4]

Proteinase K Incubation Time 10 - 15 minutes at 37°C

This should be optimized for

different tissue types and

fixation times.

Pre-hybridization Temperature 42°C - 60°C

Pre-hybridization helps to

reduce non-specific probe

binding. A 1-hour incubation at

42°C or 3 hours at 60°C are

common starting points.[5][7]

LNA Probe Concentration

25 - 50 nM (5 µl of 50 pmol

probe in 200 µl hybridization

buffer)

The optimal concentration may

vary depending on the probe

and tissue type.

Hybridization Temperature 48°C - 65°C

A common starting point is 50-

55°C overnight.[1][5][7] Higher

temperatures increase

stringency, reducing non-

specific binding.

Stringency Washes 5X SSC, 1X SSC, 0.2X SSC at

increasing temperatures (e.g.,

The concentration of SSC and

the temperature of the washes
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room temperature to 55°C) are critical for removing non-

specifically bound probes.

Anti-DIG Antibody Dilution 1:500 - 1:1500

The optimal dilution should be

determined empirically to

maximize signal and minimize

background.

Experimental Protocols
This section provides a detailed, step-by-step methodology for chromogenic in situ

hybridization of miR-122 in FFPE liver tissue sections using a DIG-labeled LNA probe.

Materials
FFPE liver tissue sections on positively charged slides

Xylene

Ethanol (100%, 95%, 70%)

DEPC-treated water

Proteinase K

4% Paraformaldehyde (PFA) in PBS

Pre-hybridization Buffer

Hybridization Buffer

DIG-labeled LNA probe for miR-122

Stringency Wash Buffers (e.g., 5X SSC, 1X SSC, 0.2X SSC)

Blocking Reagent (e.g., 2% sheep serum in MABT)

Anti-DIG-AP (alkaline phosphatase conjugated) antibody
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NBT/BCIP substrate solution

Nuclear Fast Red counterstain

Mounting medium

Procedure
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene: 2 x 5 minutes. b. Rehydrate

through a graded ethanol series:

100% Ethanol: 2 x 3 minutes.
95% Ethanol: 3 minutes.
70% Ethanol: 3 minutes. c. Rinse with DEPC-treated water for 5 minutes.

2. Permeabilization: a. Incubate slides in Proteinase K solution (10-20 µg/mL in PBS) for 10-15

minutes at 37°C. b. Wash slides in DEPC-treated water for 5 minutes.

3. Post-fixation: a. Incubate slides in 4% PFA in PBS for 10 minutes at room temperature. b.

Wash slides in DEPC-treated water: 2 x 5 minutes.

4. Pre-hybridization: a. Equilibrate slides in pre-hybridization buffer for at least 1 hour at 42°C.

[7]

5. Hybridization: a. Dilute the DIG-labeled miR-122 LNA probe in hybridization buffer to the

desired concentration (e.g., 50 nM). b. Denature the probe by heating at 80°C for 5 minutes,

then immediately place on ice. c. Apply the hybridization solution containing the probe to the

tissue section. d. Cover with a coverslip and incubate in a humidified chamber overnight at

50°C.[7]

6. Stringency Washes: a. Carefully remove the coverslips. b. Wash the slides in the following

pre-warmed buffers:

5X SSC at room temperature for 10 minutes.
1X SSC at 55°C for 15 minutes.
0.2X SSC at 55°C for 15 minutes (2 times).
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7. Immunodetection: a. Wash slides in MABT (Maleic acid buffer with Tween-20) for 5 minutes.

b. Block non-specific binding by incubating with a blocking solution for 1 hour at room

temperature. c. Incubate with anti-DIG-AP antibody diluted in blocking solution overnight at

4°C. d. Wash slides in MABT: 3 x 10 minutes.

8. Signal Development: a. Equilibrate slides in alkaline phosphatase buffer for 10 minutes. b.

Incubate slides with NBT/BCIP substrate solution in the dark until the desired color intensity is

reached. Monitor the reaction under a microscope. c. Stop the reaction by washing with

distilled water.

9. Counterstaining and Mounting: a. Counterstain with Nuclear Fast Red for 1-5 minutes. b.

Dehydrate through a graded ethanol series and clear in xylene. c. Mount with a permanent

mounting medium.
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Caption: Workflow for miR-122 in situ hybridization.
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miR-122 Signaling in Hepatocellular Carcinoma
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Caption: miR-122 signaling in HCC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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